molecular formula C21H28N4O2 B2489190 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole CAS No. 2415628-30-5

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole

Cat. No. B2489190
CAS RN: 2415628-30-5
M. Wt: 368.481
InChI Key: RNGNKOOEZQZBMF-UHFFFAOYSA-N
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Description

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole has been shown to have selective inhibition of BTK, with minimal off-target effects. In preclinical studies, 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole has demonstrated potent anti-tumor activity in various B-cell malignancies, including CLL and MCL. In addition, 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole in lab experiments include its selectivity for BTK and its potent anti-tumor activity in B-cell malignancies. However, the limitations of using 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole include the lack of data on its safety and efficacy in humans, as well as the potential for drug resistance to develop over time.

Future Directions

For research on 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential use in combination with other therapies for B-cell malignancies. In addition, further research is needed to understand the mechanisms of drug resistance to 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole and to develop strategies to overcome it.

Synthesis Methods

The synthesis of 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO 2015/182300 A1).

Scientific Research Applications

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole inhibits BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of B-cells. In vivo studies have demonstrated the efficacy of 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole in various mouse models of CLL and MCL.

properties

IUPAC Name

2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGNKOOEZQZBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole

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